[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate
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Description
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate is a useful research compound. Its molecular formula is C14H10ClNO4S2 and its molecular weight is 355.81. The purity is usually 95%.
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Biological Activity
The compound [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate is a synthetic derivative with potential biological activities. Its structure combines a thienothiopyran moiety with a chlorobenzoate group, suggesting possible interactions with biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current literature.
Chemical Structure and Properties
The chemical formula for this compound is C10H8ClNO4S2. Its molecular structure features a thieno[2,3-b]thiopyran core, which is known for its diverse biological activities. The presence of the 4-chlorobenzoate group enhances its lipophilicity and potential interaction with cellular membranes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate thioketones and amines. The following general steps outline the synthetic pathway:
-
Formation of Thieno[2,3-b]thiopyran Core :
- Reacting suitable thioketones with dicarbonyl compounds under acidic conditions.
-
Introduction of Amino Group :
- Amine substitution at the 4-position of the thienothiopyran scaffold.
-
Formation of Chlorobenzoate Ester :
- Esterification reaction with 4-chlorobenzoic acid.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of thiophenes and thienothiopyrans possess tumor growth inhibitory properties against human cancer cell lines such as CCRF-CEM leukemia cells and others .
- A related study showed that certain benzoate derivatives exhibited IC50 values in the low micromolar range against multiple cancer types .
Antibacterial Activity
The compound's antibacterial properties have also been explored. Compounds featuring similar structural motifs have shown:
- Moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/mL against Staphylococcus aureus .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays:
- DPPH radical scavenging assays indicated that derivatives can effectively reduce oxidative stress by scavenging free radicals .
Case Study 1: Cytotoxicity Assessment
A recent study investigated the cytotoxic effects of thienothiopyran derivatives on a panel of twelve human cancer cell lines. The results highlighted that specific modifications in the chemical structure significantly enhanced anticancer activity compared to baseline compounds .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | CCRF-CEM | 5.0 |
Compound B | MCF-7 | 12.0 |
Compound C | HeLa | 8.5 |
Case Study 2: Antibacterial Testing
Another study focused on assessing the antibacterial efficacy of chlorobenzoate derivatives against clinical isolates of bacteria. The results showed that certain derivatives had notable activity against resistant strains .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Properties
IUPAC Name |
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4S2/c15-10-3-1-9(2-4-10)13(17)20-16-12-6-8-22(18,19)14-11(12)5-7-21-14/h1-5,7H,6,8H2/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCIRWXAYDOZNO-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC=C(C=C3)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC=C(C=C3)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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